Camek dh
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Overview
Description
Camek dh, also known by its chemical name Ethanone, 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-, is a compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is characterized by its camphor-like, herbal, minty, woody, and apple-like odor . This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Camek dh can be synthesized through several synthetic routes. One common method involves the reaction of norbornane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The boiling point of this compound is approximately 225.1°C, and its density is around 0.950 g/cm³ .
Chemical Reactions Analysis
Types of Reactions
Camek dh undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
Camek dh has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Camek dh involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Camek dh can be compared with other similar compounds, such as norbornane and camphor. While norbornane serves as a precursor in the synthesis of this compound, camphor shares similar structural features and odor characteristics. this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications.
List of Similar Compounds
- Norbornane
- Camphor
- Norbornane-2-carboxaldehyde
This compound stands out due to its unique combination of chemical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C11H18O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h8-10H,4-6H2,1-3H3/t8-,9+,10?/m0/s1 |
InChI Key |
NGTMQRCBACIUES-QIIDTADFSA-N |
Isomeric SMILES |
CC(=O)C1[C@H]2CC[C@H](C2)C1(C)C |
Canonical SMILES |
CC(=O)C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
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